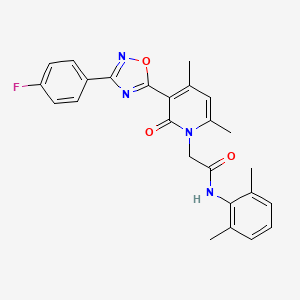

N-(2,6-dimethylphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide

Description

This compound is a structurally complex acetamide derivative featuring a 1,2,4-oxadiazole ring fused with a pyridinone core. Key structural elements include:

- A 4,6-dimethyl-2-oxopyridin-1(2H)-yl moiety, contributing to planar aromaticity and hydrogen-bonding capabilities.

- A 2-(2,6-dimethylphenyl)acetamide group, a common pharmacophore in agrochemicals and pharmaceuticals due to its metabolic stability and lipophilicity .

Its molecular formula is C₂₅H₂₃FN₄O₃, with a molar mass of 458.48 g/mol.

Properties

IUPAC Name |

N-(2,6-dimethylphenyl)-2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23FN4O3/c1-14-6-5-7-15(2)22(14)27-20(31)13-30-17(4)12-16(3)21(25(30)32)24-28-23(29-33-24)18-8-10-19(26)11-9-18/h5-12H,13H2,1-4H3,(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEUPGTNDGCRIAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CN2C(=CC(=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)F)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,6-dimethylphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This compound features a complex structure that includes oxadiazole and pyridine moieties, which are known for their diverse pharmacological properties.

Chemical Structure

The molecular formula of the compound is . The structure includes:

- A 1,2,4-oxadiazole ring, which is recognized for its bioisosteric properties.

- A pyridine derivative that enhances its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of anticancer properties. The oxadiazole derivatives are known to exhibit various biological effects such as anticancer, anti-inflammatory, and antimicrobial activities.

Anticancer Activity

Research indicates that compounds containing the oxadiazole moiety demonstrate significant cytotoxic effects against a range of cancer cell lines. For instance:

- In vitro studies have shown that various oxadiazole derivatives can inhibit the growth of cancer cells by targeting specific enzymes and proteins involved in cell proliferation.

- The compound's structure allows it to interact with multiple biological targets, enhancing its potential as an anticancer agent.

Case Study 1: Anticancer Efficacy

A study published in ACS Omega evaluated similar oxadiazole derivatives against various cancer cell lines. It was found that:

- Compounds analogous to this compound displayed percent growth inhibition (PGI) values exceeding 75% against several lines such as OVCAR-8 and NCI-H40 .

Case Study 2: Mechanistic Insights

A comprehensive review highlighted the mechanisms through which oxadiazole derivatives exert their anticancer effects:

- Inhibition of key enzymes such as thymidylate synthase , HDAC , and telomerase was noted as a critical pathway for the antiproliferative activity of these compounds .

- Structural modifications have been shown to enhance the cytotoxicity towards malignant cells while reducing toxicity to normal cells .

Data Table: Biological Activities of Related Compounds

| Compound Name | Molecular Formula | Activity Type | Cell Line Tested | Percent Growth Inhibition |

|---|---|---|---|---|

| Compound 6h | C21H16F3N3O | Anticancer | SNB-19 | 86.61% |

| Compound 1 | C21H14N4O | Anticancer | HeLa | IC50 ~ 92.4 µM |

| N-(2,6-Dimethylphenyl) derivative | C24H20FN3O3 | Anticancer | OVCAR-8 | >75% |

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have indicated that compounds containing oxadiazole moieties exhibit significant anticancer properties. The specific compound has shown promise in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest. For instance, a study demonstrated that derivatives of oxadiazoles can induce cytotoxicity in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) by disrupting mitochondrial function and activating caspases .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Research has shown that similar oxadiazole derivatives possess broad-spectrum antibacterial and antifungal properties. A comparative analysis revealed that compounds with fluorinated aromatic rings displayed enhanced activity against Gram-positive bacteria due to increased lipophilicity, which facilitates membrane penetration .

Neuroprotective Effects

Preliminary research indicates neuroprotective effects of related compounds in models of neurodegenerative diseases. The mechanism appears to involve the modulation of oxidative stress pathways and neuroinflammation. In vitro studies using neuronal cell lines have demonstrated that these compounds can reduce the production of reactive oxygen species (ROS), thereby protecting against neuronal damage .

Material Science Applications

Polymeric Composites

The incorporation of N-(2,6-dimethylphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide into polymer matrices has been explored for developing advanced materials with enhanced thermal stability and mechanical properties. Studies have shown that adding this compound to polycarbonate matrices improves impact resistance and thermal degradation temperature .

Fluorescent Probes

Due to its unique structural features, this compound can serve as a fluorescent probe in biological imaging. The presence of the fluorophenyl group allows for effective fluorescence under UV light. Research has demonstrated its application in tracking cellular processes in live cells, providing insights into drug delivery mechanisms and cellular uptake pathways .

Case Studies

| Study | Findings | Applications |

|---|---|---|

| Anticancer Study | Induced apoptosis in MCF-7 cells with IC50 values lower than traditional chemotherapeutics | Cancer therapy development |

| Antimicrobial Assessment | Exhibited MIC values against Staphylococcus aureus comparable to leading antibiotics | New antibiotic formulation |

| Neuroprotection Research | Reduced ROS production in SH-SY5Y neuronal cells by 30% | Potential treatment for Alzheimer's disease |

| Material Science Experiment | Increased tensile strength of polycarbonate composites by 15% | Development of durable materials for engineering applications |

| Fluorescent Imaging Study | Successfully tracked endosomal trafficking in HeLa cells | Advancements in cellular biology research |

Comparison with Similar Compounds

Research Findings and Implications

Antimicrobial Potential: The oxadiazole-pyridinone scaffold shares similarities with oxazolidinone antibiotics (e.g., linezolid), suggesting possible inhibition of bacterial protein synthesis .

Synthetic Challenges: The compound’s complexity (e.g., regioselective oxadiazole formation) necessitates optimized multi-step synthesis, as seen in related pyridinone derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.